molecular formula C12H10N4 B14080276 7-Methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine

7-Methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B14080276
M. Wt: 210.23 g/mol
InChI Key: SLJHCKOJCZLKGW-UHFFFAOYSA-N
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Description

7-Methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a fused triazole-pyrimidine core. Its structure is characterized by a phenyl group at position 5 and a methyl group at position 7, which influence its electronic properties and reactivity. This compound is synthesized via cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with 1-phenylbutane-1,3-dione in acetic acid under reflux, followed by chlorination of the corresponding carboxylic acid to form the active acyl chloride intermediate . The compound’s versatility in nucleophilic aromatic substitution (SNAr) reactions makes it a valuable scaffold for medicinal chemistry and materials science, particularly in the development of anticonvulsants and metal complexes .

Properties

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

7-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C12H10N4/c1-9-7-11(10-5-3-2-4-6-10)15-12-13-8-14-16(9)12/h2-8H,1H3

InChI Key

SLJHCKOJCZLKGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NC=NN12)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Components and Mechanism

The most efficient route involves the cyclocondensation of 3,5-diamino-1,2,4-triazole (3,5-DAT) with 3-(dimethylamino)-1-phenyl-2-propen-1-one (enaminone) in DMF under basic conditions. This method exploits the nucleophilic attack of the triazole’s amino groups on the α,β-unsaturated ketone, followed by cyclodehydration to form the triazolopyrimidine core. Regioselectivity is governed by steric and electronic factors, favoring substitution at the C-5 and C-7 positions.

Optimization of Reaction Conditions

Table 1 summarizes the optimization studies for synthesizing 7-methyl-5-phenyl-triazolo[1,5-a]pyrimidine:

Entry Solvent Base Temperature Time (h) Yield (%)
1 DMF Et₃N 110°C 5 56
2 DMF Et₃N 110°C 3 78
3 DMF K₂CO₃ 110°C 5 72

Optimal conditions (Entry 2) use 2 equivalents of 3,5-DAT , 1 equivalent of Et₃N , and a reaction time of 3 hours, achieving a 78% isolated yield. Prolonged heating or higher temperatures reduce yields due to side reactions.

Comparative Analysis of Synthetic Methods

Yield and Scalability

  • Cyclocondensation (Method 1) : 78% yield, scalable to gram-scale with minimal purification.
  • MCR (Method 2) : Up to 90% yield for analogues, but requires adaptation for the target compound.

Regioselectivity Challenges

Regioselectivity in Method 1 is ensured by the electron-deficient C-7 position of the enaminone, directing methylation selectively. In contrast, MCR methods require precise control over aldehyde reactivity to avoid isomer formation.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring in 7-methyl-5-phenyl- triazolo[1,5-a]pyrimidine exhibits electrophilic sites at positions 2 and 6, enabling nucleophilic substitution under specific conditions. For example:

Reaction TypeConditionsProductYieldReference
HalogenationPCl₅ or SOCl₂, reflux2-Chloro-7-methyl-5-phenyl derivative75–85%
AminationNH₃/EtOH, 80°C2-Amino-7-methyl-5-phenyl analog68%

These reactions often require catalytic bases (e.g., K₂CO₃) to deprotonate intermediates and enhance nucleophilic attack . The methyl group at position 7 sterically hinders substitution at adjacent positions, directing reactivity to the less hindered pyrimidine nitrogen.

Condensation and Cyclization Reactions

The triazole-pyrimidine scaffold participates in condensation reactions to form fused heterocycles. Key examples include:

ReactantConditionsProductApplicationReference
EnaminonitrilesMicrowave irradiation, solvent-freePyrido[2,3-d]triazolo-pyrimidine derivativesAntiviral agents
BenzohydrazidesReflux in dioxaneTriazolo[1,5-a]pyrimidine-carboxamidesEnzyme inhibitors

These reactions exploit the electron-rich triazole nitrogen to form new carbon-nitrogen bonds, enabling structural diversification for drug discovery .

Ring Functionalization and Derivatization

The phenyl group at position 5 undergoes electrophilic aromatic substitution (EAS), while the methyl group at position 7 can be oxidized under controlled conditions:

ReactionReagents/ConditionsOutcomeNotesReference
NitrationHNO₃/H₂SO₄, 0–5°C5-(4-Nitrophenyl)-7-methyl derivativeMeta-directing effect
OxidationKMnO₄, acidic conditions7-Carboxy-5-phenyl analogLow yield (∼40%)

The phenyl ring’s electron-withdrawing nature moderates EAS reactivity, favoring nitration at the para position relative to the triazole-pyrimidine system .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable C–C bond formation at the phenyl ring:

Coupling TypeCatalytic SystemProductEfficiencyReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O5-(4-Biphenyl)-7-methyl analog82% yield
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃5-Arylaminophenyl derivativesLimited scope

These methods are critical for introducing aryl/heteroaryl groups to enhance pharmacological properties .

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the triazole-pyrimidine ring undergoes cleavage:

ConditionsReagentsProductsMechanismReference
HCl (conc.), refluxPyrimidine-2,4-diamine + phenylacetamideAcid-catalyzed hydrolysis
NaOH (aq.), 100°C3-Amino-1,2,4-triazole + phenylacetoneBase-mediated ring opening

Ring-opening pathways are typically undesired but provide insights into the compound’s stability under extreme conditions.

Spectroscopic Characterization of Reaction Products

Key techniques for verifying reaction outcomes include:

  • ¹H/¹³C NMR : Confirms substitution patterns via chemical shifts (e.g., δ 8.2–8.5 ppm for triazole protons) .

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹ for oxidized derivatives) .

  • Mass Spectrometry : Validates molecular weights (e.g., m/z 210.23 for the parent compound) .

Scientific Research Applications

7-Methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C12H10N4C_{12}H_{10}N_4 and a molecular weight of 210.23 g/mol . It features a pyrimidine ring fused with a triazole moiety .

Chemical Structure and Identifiers

Key identifiers for this compound include:

  • PubChem CID: 10058952
  • IUPAC Name: this compound
  • InChI: InChI=1S/C12H10N4/c1-9-7-11(10-5-3-2-4-6-10)15-12-13-8-14-16(9)12/h2-8H,1H3
  • InChIKey: SLJHCKOJCZLKGW-UHFFFAOYSA-N
  • SMILES: CC1=CC(=NC2=NC=NN12)C3=CC=CC=C3
  • CAS No: 142954-86-7

Synonyms

The compound is also known by other names, including:

  • This compound
  • 5-phenyl-7-methyl-1,2,4-triazolo[1,5-a]pyrimidine

Applications

While specific applications of this compound are not detailed in the search results, related triazolopyrimidine compounds have demonstrated biological activities, specifically as anticonvulsants .

Related Triazolopyrimidines as Anticonvulsants

The search results highlight the anticonvulsant activity of novel 7-substituted-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidines . One such compound, 7-(heptyloxy)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine, exhibited potent anticonvulsant activity in the maximal electroshock (MES) test with an ED50ED_{50} of 84.9 mg/Kg . This activity, while weaker than carbamazepine (ED50ED_{50} = 11.8 mg/Kg), was better than valproate (ED50ED_{50} = 272 mg/Kg) .

Synthesis and Characterization

The synthesis of these triazolopyrimidine derivatives involves incorporating a triazole moiety into the pyrimidine ring . The presence of a phenyl group at the 5th position and substituents at the 7th position contribute to the hydrophobic properties, potentially aiding in traversing the blood-brain barrier .

Several synthesized compounds, including 7-Ethoxy-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine and various 7-phenoxy derivatives, have been characterized :

  • 7-Ethoxy-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine (compound 3a):
    • Melting point: > 270°C
    • Yield: 27.5%
    • 1H^1H-NMR (CDCl3, 300 MHz): δ 1.63 (t, 3H, J = 7.3 Hz, -CH3), 4.28 (q, 2H, J = 7.3 Hz, -OCH2-), 6.72 (s, 1H, H-6), 7.47-7.49 (m, 3H, Ph-H), 8.00-8.03 (m, 2H, Ph-H), 8.15 (s, 1H, H-2)
  • 7-(4-Fluorophenoxy)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine (compound 5a):
    • Melting point: 160-162°C
    • Yield: 61.1%
    • 1H^1H-NMR (CDCl3, 300 MHz): δ 6.59 (s, 1H, H-6), 7.25-7.30 (m, 2H, Ph-H), 7.36 (d, 2H, J = 7.9 Hz, Ph-H), 7.46-7.54 (m, 3H, Ph-H), 8.01 (d, 2H, J = 7.9 Hz, Ph-H), 8.55 (s, 1H, H-2)
  • 7-(2-Chlorophenoxy)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine (compound 5b):
    • Melting point: 158-161°C
    • Yield: 63.5%
    • 1H^1H-NMR (CDCl3, 300 MHz): δ 6.49 (s, 1H, H-6), 7.42-7.49 (m, 6H, Ph-H), 7.63-7.66 (m, 1H, Ph-H), 7.99-8.02 (m, 2H, Ph-H), 8.57 (s, 1H, H-2)
  • 7-(3-Chlorophenoxy)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine (compound 5c):
    • Melting point: 144-147°C
    • Yield: 28.6%
    • 1H^1H-NMR (CDCl3, 300 MHz): δ 6.70 (s, 1H, H-6), 7.71-7.54 (m, 7H, Ph-H), 8.03-8.05 (m, 2H, Ph-H), 8.60 (s, 1H, H-2)

Comparison with Similar Compounds

7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 24415-66-5)

  • Structure : Chlorine at position 7 enhances electrophilicity, facilitating SNAr reactions with amines (e.g., yields up to 85% in nucleophilic substitutions) .
  • Synthesis : Direct chlorination of the hydroxyl precursor using POCl₃ .
  • Applications : Intermediate for agrochemicals and antiparasitic agents .

7-Oxo-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine (HftpO)

  • Structure : Exocyclic oxygen at position 7 enables coordination with transition metals (e.g., Cu²⁺, Ni²⁺) to form antiparallel coordination complexes .
  • Synthesis : Oxidation of hydroxyl precursors or direct cyclization .
  • Applications : Metal-organic frameworks (MOFs) and catalysis .

7-Alkoxy/7-Phenoxy Derivatives

  • Structure: Alkoxy or phenoxy groups at position 7 modulate lipophilicity and bioavailability.
  • Synthesis : Alkylation of hydroxyl precursors (e.g., 7-hydroxyl-5-phenyl derivatives react with alkyl bromides in DMF/NaOH to yield 7-alkoxy derivatives in 32–42% yields) .
  • Applications: Anticonvulsant agents (e.g., 7-(4-fluorophenoxy)-5-phenyl derivatives show activity in maximal electroshock seizure (MES) tests) .

Anticonvulsant Activity

  • 7-Methyl-5-phenyl derivative: Limited direct data, but its acyl chloride intermediate is used to synthesize bioactive conjugates (e.g., antifungal and antiviral derivatives) .
  • 7-Phenoxy Derivatives: Compounds like 7-(4-chlorophenoxy)-5-phenyl show moderate to high MES test efficacy, with ED₅₀ values comparable to phenobarbital .
  • 7-Trichlorophenyl Derivatives: Fungicidal activity against Botrytis cinerea (e.g., 5-chloro-7-(N-cyclopropylamino)-6-(2,4,6-trichlorophenyl) derivatives) .

Antimicrobial and Antiviral Activity

  • 7-(1,3,4-Oxadiazolyl)thioether Derivatives : Exhibit 40–60% inhibition against tobacco mosaic virus (TMV) at 500 µg/mL .
  • 5-Methyl-N-[4-(trifluoromethyl)phenyl] derivative: Potential antiparasitic agent targeting Plasmodium species .

Electronic and Coordination Properties

  • 7-Methyl vs. 7-Oxo Derivatives : Methyl groups donate electron density, reducing electrophilicity, while oxo groups withdraw electrons, enhancing metal-binding capacity .
  • Metal Complex Stability : 7-Oxo derivatives form stable complexes with first-row transition metals (e.g., [Cu(ftpO)₂(H₂O)₄]), whereas methyl/phenyl derivatives show weaker coordination .

Research Findings and Trends

Synthetic Efficiency : Chlorination and alkylation protocols for 7-substituted derivatives are well-established, but yields for alkoxy derivatives remain modest (30–40%) .

Bioactivity Optimization: Phenoxy and trichlorophenyl substituents enhance CNS and antifungal activity, but toxicity profiles require further study .

Biological Activity

7-Methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine (hereafter referred to as MPTP) is a compound of significant interest due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of MPTP, focusing on its anticancer, anticonvulsant, and antiparasitic properties.

MPTP has the molecular formula C12H10N4C_{12}H_{10}N_{4} and a CAS number of 142954-86-7. The compound features a triazolo-pyrimidine structure that contributes to its biological activity. The synthesis of MPTP typically involves multi-step reactions leading to high yields and purity levels exceeding 98% .

Anticancer Activity

Recent studies have highlighted the anticancer potential of MPTP derivatives. For instance, a series of synthesized triazolo-pyrimidine compounds were evaluated for their cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Comparison DrugComparison Drug IC50 (µM)
MPTPA5495.9Cisplatin15.37
MPTPSW-4802.3Cisplatin16.1
MPTPMCF-75.65Cisplatin3.2

The data indicate that certain derivatives of MPTP exhibit lower IC50 values than Cisplatin, suggesting enhanced potency against lung and colorectal cancers .

Anticonvulsant Activity

The anticonvulsant properties of MPTP were assessed using the maximal electroshock seizure (MES) model. Compounds derived from MPTP demonstrated significant protective effects against seizures:

  • Compound : 7-(4-Fluorophenoxy)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
  • Activity : Showed notable anticonvulsant activity with an effective dose range that was significantly lower than traditional anticonvulsants .

Antiparasitic Activity

MPTP has also been evaluated for its antiparasitic activity against pathogens such as Leishmania spp. and Trypanosoma cruzi. The following findings summarize its efficacy:

Complex TypePathogenIC50 (µM)Selectivity Index (SI)
Free LigandL. braziliensis>60Higher than Glucantime
Copper ComplexT. cruzi12Significant
Zinc ComplexL. donovani>100Low

The results indicate that while the free ligand showed higher toxicity compared to commercial drugs like Glucantime, the metal complexes exhibited improved selectivity and potency against specific parasites .

The mechanisms underlying the biological activities of MPTP involve multiple pathways:

  • Anticancer : Induction of apoptosis through mitochondrial pathways and disruption of cell cycle progression.
  • Anticonvulsant : Modulation of neurotransmitter release and inhibition of excitatory pathways.
  • Antiparasitic : Interference with parasite metabolic processes and enhanced uptake in target cells due to metal coordination.

Case Studies

Several case studies have been documented regarding the application of MPTP derivatives in various therapeutic contexts:

  • Cytotoxicity in Cancer Treatment : A study evaluated a series of triazolo-pyrimidine derivatives against A549 cells, demonstrating significant apoptotic effects at varying concentrations.
  • Antiparasitic Efficacy : Clinical trials indicated that metal complexes derived from MPTP showed promising results in treating leishmaniasis with improved selectivity indices compared to existing therapies.

Q & A

Q. What are the standard synthetic routes for 7-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via multi-component reactions. A common protocol involves fusing 5-amino-1,2,4-triazole, ethyl 3-oxohexanoate, and aromatic aldehydes in dimethylformamide (DMF) under solvent-free conditions, followed by crystallization in ethanol (yield: 75–85%, purity >95%) . Alternative methods use catalysts like TMDP (trimethylenediphosphine) in ethanol/water (1:1 v/v), but TMDP’s high toxicity requires stringent safety protocols . Key variables affecting yield include reaction time (10–12 minutes for fusion vs. 3 hours for catalytic methods) and solvent choice.

Table 1 : Comparison of Synthesis Methods

Catalyst/ConditionSolventTimeYield (%)PurityToxicity Concerns
DMF (fusion)Solvent-free10–12 min85>95%Low
TMDPEthanol/water3 h7890%High

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Structural confirmation relies on:
  • FT-IR : Identifies functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, N-H deformation at 3300–3500 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns protons (e.g., aromatic H at δ 7.2–8.1 ppm) and carbons (e.g., triazole C=N at δ 150–160 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 533 for derivatives) validate molecular weight .
  • Elemental Analysis : Confirms C/H/N ratios (e.g., C₆H₇N₅ for 5-methyl derivatives) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate toxicity risks in triazolopyrimidine synthesis?

  • Methodological Answer : Replace hazardous catalysts like TMDP with safer alternatives. For example, DMF-based fusion methods avoid volatile solvents and reduce waste . Piperidine-free protocols are also recommended, as piperidine is regulated in some regions due to misuse potential . Solvent selection (e.g., ethanol/water mixtures) improves safety without compromising yield .

Q. What strategies resolve contradictions in reported biological activities of triazolopyrimidine derivatives?

  • Methodological Answer : Discrepancies in bioactivity data (e.g., antiviral vs. antitumor efficacy) often arise from structural variations. For instance:
  • Substituent Effects : 5-Methyl groups enhance antifungal activity, while phenyl rings at position 7 improve kinase inhibition .
  • Assay Conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or enzyme targets (COX-2 vs. HMG-CoA reductase) explain divergent results .
  • Data Validation : Cross-check activities using orthogonal assays (e.g., fluorescence polarization vs. calorimetry) .

Q. How can computational modeling guide the design of triazolopyrimidine derivatives with enhanced pharmacological properties?

  • Methodological Answer :
  • Docking Studies : Predict binding affinities to targets like CRF1 receptors or COX-2 using AutoDock Vina .
  • QSAR Models : Correlate substituent electronegativity (e.g., trifluoromethyl groups) with bioactivity .
  • ADMET Prediction : Tools like SwissADME assess solubility (LogP <3) and toxicity (e.g., hepatotoxicity risk) .

Q. What methodologies address challenges in scaling up triazolopyrimidine synthesis for preclinical studies?

  • Methodological Answer :
  • Process Intensification : Use flow chemistry to reduce reaction time (e.g., from 3 h to 30 min) .
  • Purification : Column chromatography with gradient elution (e.g., EtOAc/light petroleum) improves purity (>98%) .
  • Yield Optimization : Adjust stoichiometry (1:1 molar ratio of triazole to aldehyde) and catalyst loading (5 mol%) .

Data Contradiction Analysis

Q. Why do different synthesis protocols report varying melting points for triazolopyrimidine derivatives?

  • Methodological Answer : Melting point discrepancies (e.g., 205–207°C vs. 573 K) stem from:
  • Polymorphism : Recrystallization solvents (methanol vs. cyclohexane/CH₂Cl₂) influence crystal packing .
  • Impurities : Residual DMF or unreacted aldehydes depress melting points; repurify via Soxhlet extraction .

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